![molecular formula C17H23FN2O3 B2404825 tert-Butyl (3S)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate CAS No. 1322200-89-4](/img/structure/B2404825.png)
tert-Butyl (3S)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (3S)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of related compounds like tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate has been achieved through condensation reactions. These compounds are characterized by spectroscopic techniques and X-ray diffraction studies, and evaluated for biological activities such as antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Intermediate in Drug Synthesis
- Tert-butyl derivatives are important intermediates in synthesizing biologically active compounds. For example, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is synthesized as an intermediate in many biologically active compounds, including crizotinib (Kong et al., 2016).
Role in Anticancer Drug Synthesis
- Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is synthesized as an intermediate for small molecule anticancer drugs. This highlights its importance in developing new therapies for cancer (Zhang, Ye, Xu, & Xu, 2018).
Molecular Structure Studies
- Studies on the molecular structure of related compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provide insights into the structural properties of these types of compounds, which are crucial for their biological activity (Moriguchi et al., 2014).
Mechanism of Action
Target of Action
The primary targets of (S)-tert-Butyl 3-[(2-fluorobenzene)carbonylamino]piperidine-1-carboxylate are currently unknown. Piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used as synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with various biological targets due to their versatile structure . The piperidine ring, an essential component of this compound, is crucial for chiral optimization .
Biochemical Pathways
Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions could potentially influence various biochemical pathways.
Pharmacokinetics
Piperidine derivatives are known to have diverse pharmacological activities , suggesting that they may have favorable ADME properties.
Result of Action
Piperidine derivatives have been associated with various pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
properties
IUPAC Name |
tert-butyl (3S)-3-[(2-fluorobenzoyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-10-6-7-12(11-20)19-15(21)13-8-4-5-9-14(13)18/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,19,21)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWVVLRQOHLABO-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.